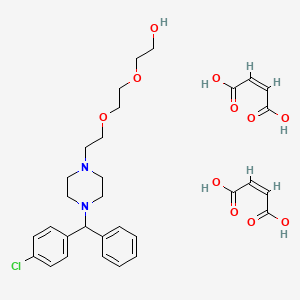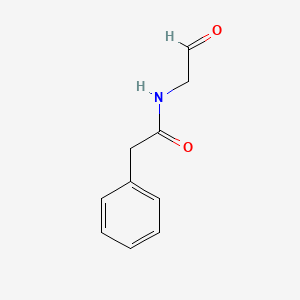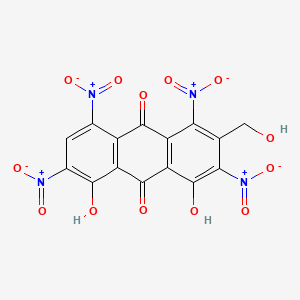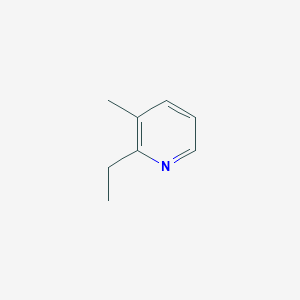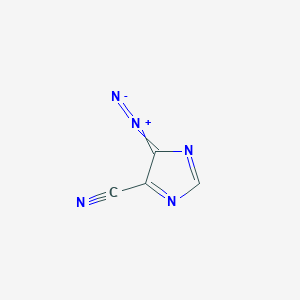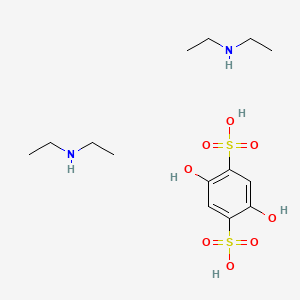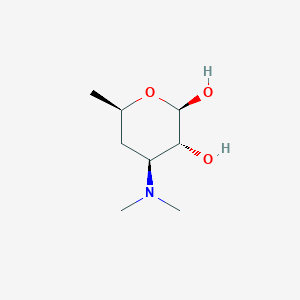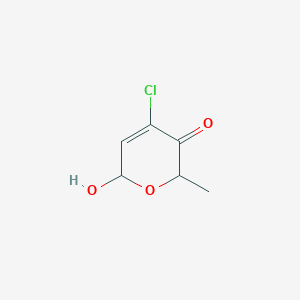
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-
Overview
Description
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- is an organic compound belonging to the pyranone family This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom The presence of a chlorine atom at the fourth position, a hydroxyl group at the sixth position, and a methyl group at the second position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-chloro-2-methylphenol, the compound can be synthesized through a series of steps including chlorination, hydroxylation, and cyclization.
Chlorination: The starting material, 2-methylphenol, is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the fourth position.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the sixth position.
Cyclization: The hydroxylated intermediate undergoes cyclization under acidic or basic conditions to form the pyran ring, resulting in the formation of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom at the fourth position can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.
Major Products Formed
Oxidation: The major products include 4-chloro-6-oxo-2-methyl-2H-pyran-3(6H)-one.
Reduction: The major products include 4-chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one and 4-hydroxy-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
Substitution: The major products depend on the substituent introduced, such as 4-amino-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.
Scientific Research Applications
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position and the chlorine atom at the fourth position play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-ethyl-
- 2H-Pyran-3(6H)-one, 4-bromo-6-hydroxy-2-methyl-
- 2H-Pyran-3(6H)-one, 4-chloro-6-methoxy-2-methyl-
Uniqueness
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group in the pyran ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-hydroxy-6-methyl-2H-pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-3-6(9)4(7)2-5(8)10-3/h2-3,5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKATFGIGUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=CC(O1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607573 | |
| Record name | 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66187-15-3 | |
| Record name | 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


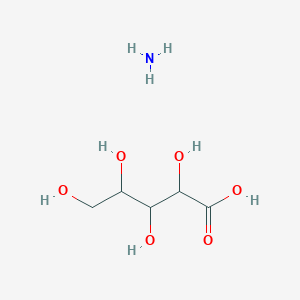
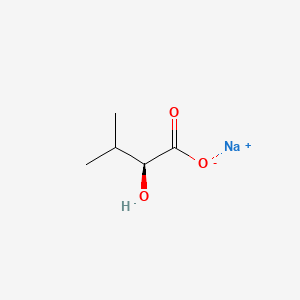
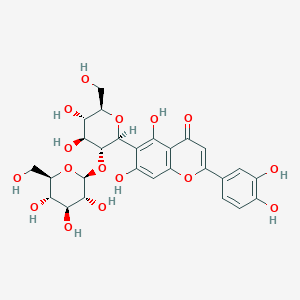
![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)

![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)
